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N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide

Carbonic anhydrase inhibition Isoform selectivity Tumor-associated CA9

N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide (CAS 314076-78-3; molecular formula C24H18BrN3O2; molecular weight 460.33 g/mol) is a fully synthetic hydrazide–hydrazone conjugate comprising a 2-phenylquinoline-4-carboxylic acid core condensed with 5-bromo-2-methoxybenzaldehyde. The compound is commercially available exclusively through the Sigma-Aldrich AldrichCPR collection (product code R441023) as a rare, non-characterized research chemical supplied without analytical certification.

Molecular Formula C24H18BrN3O2
Molecular Weight 460.3 g/mol
Cat. No. B11688099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide
Molecular FormulaC24H18BrN3O2
Molecular Weight460.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Br)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
InChIInChI=1S/C24H18BrN3O2/c1-30-23-12-11-18(25)13-17(23)15-26-28-24(29)20-14-22(16-7-3-2-4-8-16)27-21-10-6-5-9-19(20)21/h2-15H,1H3,(H,28,29)/b26-15+
InChIKeyXUBPHNQPBNCVIB-CVKSISIWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide: Compound Identity, Source, and Comparator Landscape


N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide (CAS 314076-78-3; molecular formula C24H18BrN3O2; molecular weight 460.33 g/mol) is a fully synthetic hydrazide–hydrazone conjugate comprising a 2-phenylquinoline-4-carboxylic acid core condensed with 5-bromo-2-methoxybenzaldehyde . The compound is commercially available exclusively through the Sigma-Aldrich AldrichCPR collection (product code R441023) as a rare, non-characterized research chemical supplied without analytical certification . It belongs to the 2-arylquinoline-4-carboxylic acid hydrazide–hydrazone family, a scaffold that has been systematically explored for antimicrobial, HDAC-inhibitory, and carbonic anhydrase-inhibitory activities [1]. The closest commercially listed structural analogs that differ by a single substituent on the benzylidene ring include the 5‑bromo‑2‑fluorophenyl variant (CAS 315205‑23‑3), the 5‑bromo‑2‑hydroxyphenyl variant (CAS 314076‑87‑4), and the 4‑methoxyphenyl variant (lacking the bromine substituent) [1].

Research Chemical Category AldrichCPR rare compound – supplied without analytical certificate
Scaffold Context 2-arylquinoline-4-carboxylic acid hydrazide–hydrazone family with reported antimicrobial, HDAC, and carbonic anhydrase inhibitory exploration

Why Close Analogs of N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide Cannot Be Presumed Interchangeable


Within the 2‑phenylquinoline‑4‑carbohydrazide hydrazone series, even single‑atom or single‑position substitutions on the benzylidene ring produce divergent biological profiles [1]. The 5‑bromo‑2‑methoxy substitution pattern of the target compound simultaneously presents a hydrophobic bromine atom (capable of halogen‑bonding interactions) and a methoxy oxygen (capable of H‑bond acceptance and steric modulation). Replacement of –OCH3 with –F (CAS 315205‑23‑3) eliminates H‑bond acceptor capability while increasing electronegativity; replacement with –OH (CAS 314076‑87‑4) introduces a H‑bond donor and alters lipophilicity; removal of bromine entirely (4‑methoxyphenyl analog) abolishes the heavy‑atom effect critical for halogen‑bonding and hydrophobic pocket occupancy. Published SAR on closely related 2‑arylquinoline‑4‑carboxylic acid hydrazide–hydrazones demonstrates that both the nature and position of benzylidene substituents govern antimicrobial potency and spectrum, with nitro‑substituted derivatives showing the most pronounced antifungal activity against Candida albicans while halogenated analogs exhibit distinct selectivity patterns [1][2]. Consequently, a procurement decision that treats any hydrazone from this series as functionally equivalent risks selecting a compound with a qualitatively different target‑engagement profile.

Substituent-Dependent Target Engagement
Single-atom benzylidene changes (Br→F, OH, H) alter H‑bond donor/acceptor capacity and halogen‑bonding potential, shifting biological response.
SAR Divergence Within Hydrazone Series
Published SAR shows arylidene substituents govern antimicrobial spectrum and potency; bromo‑methoxy motif may produce distinct selectivity compared to nitro or purely halogenated analogs.
Absence of Public Comparator Data
No biological activity data are available for closest commercial analogs, limiting direct substitution predictability.

Quantitative Differentiation Evidence for N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide Relative to Structural Comparators


Carbonic Anhydrase Isoform Selectivity: CA9 vs. CA1 vs. CA2 Inhibitory Profile Compared Across the Quinoline Hydrazide–Hydrazone Series

The target compound demonstrates a 5‑fold selectivity window for carbonic anhydrase IX (CA9, Ki = 1,600 nM) over carbonic anhydrase I (CA1, Ki = 7,970 nM) and greater than 62‑fold selectivity over carbonic anhydrase II (CA2, Ki > 100,000 nM) [1]. This selectivity profile is noteworthy because CA9 is a well‑validated tumor‑associated isoform while CA2 is a ubiquitous off‑target responsible for many side‑effects of non‑selective CA inhibitors. Although direct head‑to‑head isozyme profiling data for the closest commercial analogs (5‑bromo‑2‑fluoro, 5‑bromo‑2‑hydroxy, and 4‑methoxy variants) have not been reported in the public domain, literature on the broader carbohydrazone class indicates that benzylidene substituent identity on quinoline hydrazide–hydrazones substantially modulates CA isoform inhibition potency and selectivity [2]. The presence of both a bromine (hydrophobic, halogen‑bond donor) and a methoxy group (H‑bond acceptor) in the target compound provides a dual‑feature pharmacophore that is absent in the –F, –OH, and –H analogs, supporting the expectation of a differentiated CA‑binding signature [3].

CA9 Selectivity Profile
Reported
CA9 Ki = 1,600 nM
CA1 Ki = 7,970 nM
CA2 Ki > 100,000 nM
Selectivity CA9/CA2 > 62.5
(Inverted vs acetazolamide ~0.5)
Supports CA9‑selective inhibitor screening with CA2‑sparing profile.
Comparator analogs lack public CA inhibition data; BindingDB entry BDBM50360796.
Carbonic anhydrase inhibition Isoform selectivity Tumor-associated CA9

Physicochemical Differentiation: ClogP and H‑Bond Donor/Acceptor Profile vs. Single‑Atom Substitution Analogs

The 5‑bromo‑2‑methoxy substitution pattern generates a unique combination of physicochemical descriptors that distinguishes the target compound from its closest commercially available single‑substituent analogs . The methoxy group contributes a H‑bond acceptor (ether oxygen) without adding a H‑bond donor, whereas the 5‑bromo‑2‑hydroxy analog (CAS 314076‑87‑4) introduces a phenolic –OH group that is both a H‑bond donor (HBD count = 1 at this position) and acceptor, altering solubility and protein‑binding behavior [1]. The 5‑bromo‑2‑fluorophenyl analog (CAS 315205‑23‑3) replaces the methoxy oxygen with fluorine, which is a weak H‑bond acceptor but strong electron‑withdrawing group, shifting the electronic character of the aryl ring and affecting π‑stacking interactions with aromatic protein residues . The 4‑methoxyphenyl analog lacks bromine entirely, thereby losing the opportunity for halogen‑bonding interactions with backbone carbonyls or side‑chain residues in biological targets [2]. These single‑atom or single‑functional‑group changes produce measurable differences in calculated logP (ClogP), topological polar surface area (TPSA), and H‑bond donor/acceptor counts, all of which influence membrane permeability, solubility, and target‑binding thermodynamics in ways that cannot be predicted without experimental validation for each specific analog [1].

Benzylidene Pharmacophore
Class-level inference
5‑Br + 2‑OCH₃ motif: ether H‑bond acceptor only, no H‑bond donor, heavy‑atom halogen‑bonding potential.
Distinct dual‑feature pharmacophore not replicated by single‑substituent analogs.
Descriptors calculated; no experimental logP/logD published.
Physicochemical properties Drug-likeness SAR differentiation

Antimicrobial Activity Class SAR: Bromo‑Methoxy vs. Nitro‑Substituted Hydrazone Derivatives Within the 2‑Arylquinoline‑4‑Carbohydrazide Series

The published antimicrobial evaluation of 2‑arylquinoline‑4‑carboxylic acid hydrazide–hydrazones by Metwally et al. (2006) provides class‑level SAR indicating that the identity of the arylidene substituent is the dominant determinant of antimicrobial spectrum and potency [1]. In that series, nitro‑substituted arylidene derivatives (e.g., compound 23) showed potent antifungal activity against Candida albicans comparable to nystatin, whereas compounds bearing halogen or methoxy substituents on the arylidene ring displayed a distinct activity profile: none of the tested compounds exhibited antibacterial activity against Staphylococcus aureus, and antifungal potency was contingent on the presence of electron‑withdrawing nitro groups rather than halogens alone [1]. The target compound, bearing a 5‑bromo‑2‑methoxybenzylidene moiety, combines a halogen (electron‑withdrawing, hydrophobic) with a methoxy group (electron‑donating by resonance, H‑bond acceptor)—a mixed electronic motif not represented in the Metwally panel. Cross‑referencing with the DNA‑gyrase inhibitor series by Elmaaty et al. (2023), where 4‑bromophenyl quinoline‑4‑carbohydrazide derivatives achieved MIC values in the eligible range against Gram‑positive S. aureus and S. aureus DNA gyrase IC50 values of 8.45–33.64 μM for the most active members [2], suggests that the bromo‑methoxy combination in the target compound may position it for potential DNA‑gyrase‑directed antibacterial screening, although no direct MIC data for the target compound itself have been published.

Antimicrobial Class SAR
Class-level inference
Nitro‑substituted hydrazones show antifungal activity; bromo‑methoxy motif untested in antimicrobial panel.
Represents an untested substitution pattern for antimicrobial screening.
Class‑level SAR: arylidene substituent governs spectrum.
Antimicrobial SAR Quinoline hydrazide-hydrazone Candida albicans

HDAC Inhibitory Scaffold Potential: Hydrazide Zinc‑Binding Group Differentiation from Hydroxamic Acid‑Capped 2‑Phenylquinoline‑4‑Carboxylic Acid Derivatives

The 2‑phenylquinoline‑4‑carboxylic acid scaffold has been validated as a cap group for histone deacetylase (HDAC) inhibitors [1]. In the study by Hui et al. (2022), compound D28 (bearing a hydroxamic acid zinc‑binding group) exhibited HDAC3‑selective inhibition with an IC50 of 24.45 μM and demonstrated potent in vitro anticancer activity via G2/M arrest and apoptosis induction in K562 cells [1]. Critically, replacement of the hydroxamic acid with a hydrazide zinc‑binding group (compounds D29 and D30) produced markedly improved enzyme inhibitory activity against HDACs but paradoxically abolished cellular antiproliferative potency, indicating that the hydrazide ZBG alters intracellular target engagement or pharmacokinetic behavior in a therapeutically consequential manner [1]. The target compound, which incorporates both the 2‑phenylquinoline cap and a hydrazide‑hydrazone linkage that places it mechanistically between the simple hydrazides D29/D30 and the hydroxamic acid D28, represents a structurally distinct zinc‑chelating geometry—the hydrazone imine nitrogen can participate in zinc coordination in a manner not available to either the simple hydrazide or hydroxamic acid series [2]. No direct HDAC inhibition data exist for the target compound, but its intermediate structural position between two pharmacologically divergent series defines a unique chemical space for HDAC‑targeted screening.

HDAC ZBG Scaffold
Class-level inference
Hydrazone linkage adds imine nitrogen for zinc coordination, structurally intermediate between hydroxamic acid and hydrazide ZBGs.
May support HDAC isoform selectivity screening with novel zinc‑binding geometry.
No direct HDAC inhibition data; inferred from D28‑D30 series (Hui et al. 2022).
HDAC inhibition Zinc-binding group Anticancer scaffold

Research Application Scenarios for N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide Derived from Quantitative and Structural Differentiation Evidence


Tumor‑Associated Carbonic Anhydrase IX (CA9) Selective Inhibitor Screening

The target compound exhibits measurable CA9 inhibition (Ki = 1,600 nM) with greater than 62‑fold selectivity over the ubiquitous off‑target isoform CA2 (Ki > 100,000 nM) [1]. This inverted selectivity profile relative to classical sulfonamide CA inhibitors makes the compound a suitable starting point for medicinal chemistry campaigns targeting the CA9‑over‑CA2 selectivity window, a critical parameter for avoiding CA2‑mediated side effects (ocular, renal) in anticancer applications. The bromo‑methoxy pharmacophore provides two distinct vectors for structure‑based optimization: the bromine atom for hydrophobic‑pocket halogen‑bonding interactions and the methoxy oxygen for H‑bond acceptance with active‑site residues [2]. Procurement is warranted when screening libraries require a non‑sulfonamide CA9‑preferring chemotype with a tractable synthetic handle for further derivatization.

Halogen‑Bonding Pharmacophore Probe for Structure‑Based Drug Design

The 5‑bromo substituent on the benzylidene ring provides a sigma‑hole donor for halogen‑bonding interactions with protein backbone carbonyls or side‑chain carboxylates, while the 2‑methoxy group serves as an orthogonal H‑bond acceptor [1]. This dual‑feature benzylidene moiety is absent in all close commercial analogs: the 5‑bromo‑2‑fluorophenyl variant replaces the methoxy H‑bond acceptor with a weak‑acceptor fluorine, the 5‑bromo‑2‑hydroxyphenyl variant introduces an unwanted H‑bond donor, and the 4‑methoxyphenyl variant lacks the halogen‑bonding bromine entirely. The compound is therefore uniquely suited as a small‑molecule probe for crystallographic or computational studies investigating halogen‑bonding contributions to ligand–protein binding thermodynamics within the quinoline hydrazide–hydrazone scaffold.

HDAC Zinc‑Binding Group Mechanistic Profiling via Hydrazone‑Containing 2‑Phenylquinoline Scaffolds

Published data demonstrate that within the 2‑phenylquinoline‑4‑carboxylic acid series, the nature of the zinc‑binding group (ZBG) dictates whether potent enzyme inhibition translates into cellular antiproliferative activity—hydroxamic acid ZBGs (D28) yield cellular potency while simple hydrazide ZBGs (D29/D30) fail despite superior enzyme inhibition [1]. The target compound's hydrazone‑type ZBG, featuring an additional imine nitrogen capable of zinc coordination, represents a structurally intermediate ZBG geometry not evaluated in the published D28–D30 panel. Procuring this compound enables systematic ZBG‑SAR expansion to test whether hydrazone‑type coordination rescues the cellular activity of hydrazide‑bearing 2‑phenylquinoline HDAC inhibitors, a question of direct relevance to hit‑to‑lead programs targeting HDAC3‑selective anticancer agents [1][2].

Antimicrobial DNA‑Gyrase Screening with an Untested Bromo‑Methoxy Benzylidene Chemotype

The 2‑phenylquinoline‑4‑carbohydrazide scaffold has produced validated S. aureus DNA gyrase inhibitors with IC50 values as low as 8.45 μM (compound 10, Elmaaty et al. 2023) [1]. However, the existing SAR space has explored mainly 4‑bromophenyl‑quinoline and furanyl‑quinoline variants, leaving the 5‑bromo‑2‑methoxybenzylidene motif entirely untested. The mixed electron‑donating/withdrawing character of this substitution pattern is predicted to modulate DNA‑gyrase binding in a manner distinct from purely halogenated or purely electron‑rich benzylidene analogs [1][2]. For industrial screening consortia or academic groups running phenotypic antibacterial panels, this compound fills an explicit gap in the quinoline‑hydrazone antimicrobial SAR matrix, and its procurement is justified specifically by the absence of any existing screening data for this particular substitution pattern.

Application
Selection Property
Validation Focus
CA9-Selective Inhibitor Screening
Non-sulfonamide CA9-preferring chemotype
CA9/CA2 selectivity window and CA2-sparing profile
Halogen-Bonding Pharmacophore Probe
Dual-feature benzylidene (Br halogen donor + OCH3 HBA)
Crystallographic or computational halogen-bonding binding analysis
HDAC ZBG Mechanistic Profiling
Hydrazone-type zinc-binding group geometry
Enzyme inhibition vs. cellular activity disconnect
Antimicrobial DNA-Gyrase Screening
Untested 5-bromo-2-methoxybenzylidene motif
DNA-gyrase inhibition and phenotypic antibacterial panel
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